![molecular formula C20H15N3O3 B2941649 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID CAS No. 99077-38-0](/img/structure/B2941649.png)
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID
Übersicht
Beschreibung
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl diazenyl group attached to a benzoic acid moiety, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID typically involves the reaction of 4-[(E)-2-phenyl diazenyl]aniline with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product, ensuring it meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, its aromatic structure allows for interactions with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-arylphthalamic acids: Similar in structure and used in the synthesis of imides and other derivatives.
Phthalimidomethyl compounds: Known for their relevance in drug chemistry and biological applications.
Uniqueness
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID stands out due to its unique diazenyl group, which imparts distinct chemical and biological properties.
Biologische Aktivität
2-({4-[(E)-2-phenyl-diazen-1-yl]phenyl}carbamoyl)benzoic acid, a compound featuring a complex azo structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, particularly focusing on antimicrobial and cytotoxic effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 300.32 g/mol
- CAS Number : [1562-93-2]
Synthesis
The synthesis typically involves the coupling of diazonium salts with appropriate phenolic derivatives. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID exhibit significant antimicrobial properties. Research indicates that derivatives can inhibit various strains of Mycobacterium tuberculosis, including multidrug-resistant variants. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 μM, showcasing their potential as therapeutic agents against resistant bacterial strains .
Microorganism | MIC (μM) | Notes |
---|---|---|
Mycobacterium tuberculosis | 0.125 - 8 | Effective against drug-resistant strains |
Methicillin-resistant Staphylococcus aureus | 0.49 | Significant inhibition observed |
Gram-negative bacteria | >50 | Limited susceptibility noted |
Fungal strains | >50 | Generally resistant |
Cytotoxicity and Selectivity
The cytotoxicity of the compound was evaluated against various human cell lines. Notably, it exhibited low cytotoxicity at concentrations up to 50 μM, with some derivatives showing IC50 values lower than 10 μM for cytostatic effects . The selectivity index for drug-susceptible versus drug-resistant strains was notably high, indicating a promising therapeutic window.
Study on Antimicrobial Efficacy
In a comparative study assessing the efficacy of various salicylanilide derivatives, one derivative of this compound demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis. The study highlighted that these compounds could be developed further into novel anti-tuberculosis agents .
Photosensitivity and Pain Modulation
Another aspect of biological activity is the compound's photosensitivity. It has been reported that related azo compounds can act as TRPA1 agonists, which are involved in pain signaling pathways . This property opens avenues for research into pain management therapies utilizing light-sensitive compounds.
Eigenschaften
IUPAC Name |
2-[(4-phenyldiazenylphenyl)carbamoyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19(17-8-4-5-9-18(17)20(25)26)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJYWFZLMDJIMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038507 | |
Record name | Benzoic acid, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99077-38-0 | |
Record name | Benzoic acid, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.